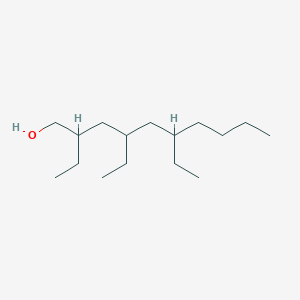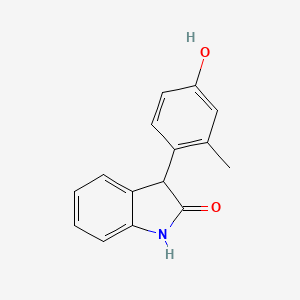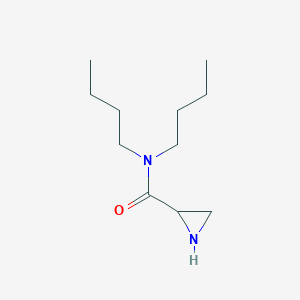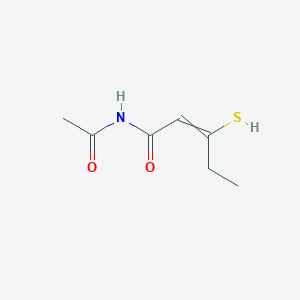![molecular formula C33H29O4P B14381778 Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate CAS No. 89865-26-9](/img/structure/B14381778.png)
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. The presence of diphenylmethyl and hydroxy(phenyl)methyl groups in its structure imparts distinct chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of diphenylmethanol with phosphorus trichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with phenylmagnesium bromide to yield the final product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, including the concentration of reactants and reaction time, is essential to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions, including temperature, solvent, and catalyst choice, are critical for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield diphenylmethyl phosphonic acid, while reduction can produce diphenylmethyl phosphine.
Scientific Research Applications
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it valuable for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the target enzyme and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [(hydroxy)(phenyl)methyl]phosphonate
- Dibenzyl [(3-chlorophenyl)(hydroxy)methyl]phosphonate
- Dibenzyl [hydroxy(4-methylphenyl)methyl]phosphonate
Uniqueness
Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate is unique due to the presence of two diphenylmethyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
89865-26-9 |
|---|---|
Molecular Formula |
C33H29O4P |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
dibenzhydryloxyphosphoryl(phenyl)methanol |
InChI |
InChI=1S/C33H29O4P/c34-33(30-24-14-5-15-25-30)38(35,36-31(26-16-6-1-7-17-26)27-18-8-2-9-19-27)37-32(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-25,31-34H |
InChI Key |
SNRZIXMRMZTLTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OP(=O)(C(C3=CC=CC=C3)O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)

![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)

![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
